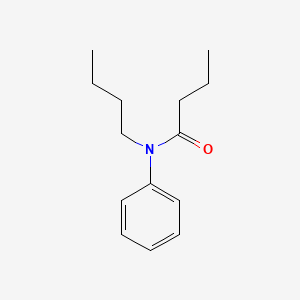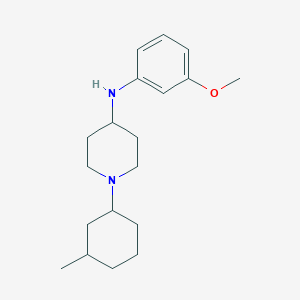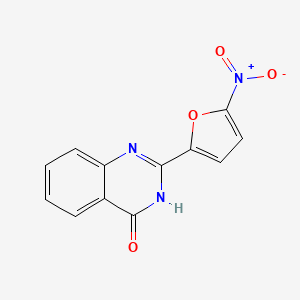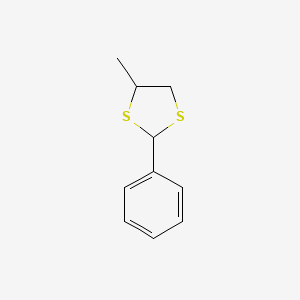
4-Methyl-2-phenyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of both a methyl and a phenyl group attached to the dithiolane ring makes this compound unique and of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-1,3-dithiolane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic amounts of acids such as p-toluenesulfonic acid or silica gel to promote the thioacetalization of aldehydes and ketones . This method offers high yields and is efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄ to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: RLi, RMgX
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Methyl-2-phenyl-1,3-dithiolane has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-Methyl-2-phenyl-1,3-dithiolane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: A simpler analog without the methyl and phenyl groups.
1,3-Dithiane: A six-membered ring analog with similar sulfur-containing properties.
2-Methyl-1,3-dithiolane: Similar structure but with a different substitution pattern.
Uniqueness
4-Methyl-2-phenyl-1,3-dithiolane is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
5616-53-5 |
|---|---|
Formule moléculaire |
C10H12S2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C10H12S2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Clé InChI |
XVRIROCKGOEPAW-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


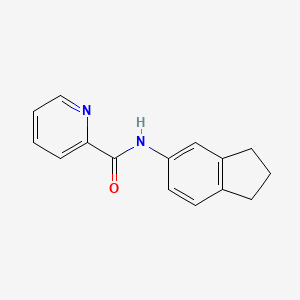
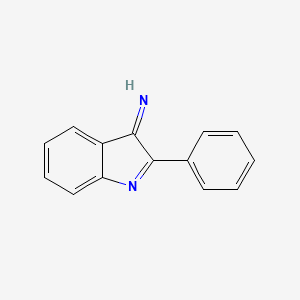
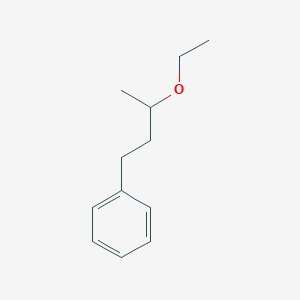

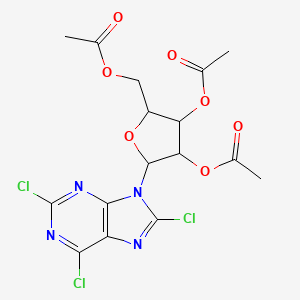
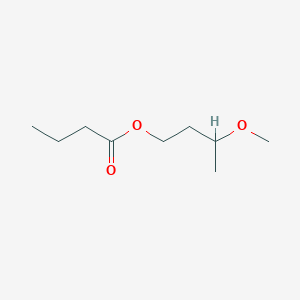
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
